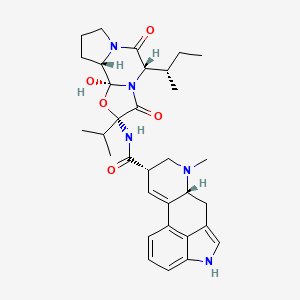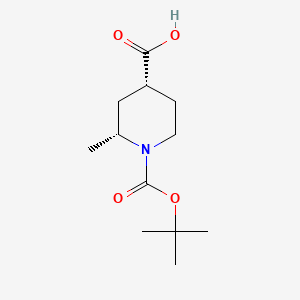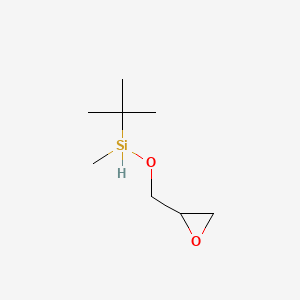![molecular formula C31H28N2O B570750 Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone CAS No. 1534326-81-2](/img/structure/B570750.png)
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone” is a chemical compound with the molecular formula C31H28N2O and a molecular weight of 444.57 . It is also known as Methanone, bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of 31 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the search results.Physical And Chemical Properties Analysis
This compound is insoluble with a solubility of 1.3E-5 g/L at 25 ºC . It has a density of 1.200±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Isoquinoline Derivatives in Pharmacology : Isoquinoline derivatives have been explored for their pharmacological importance, including antimicrobial, antitumor, and other activities. These compounds, including N-oxides of isoquinoline, have shown a wide range of biological activities, pointing towards their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Synthetic Applications : The compound might be involved in synthetic applications similar to those of isoquinoline derivatives. For example, Lawesson's reagent has been utilized in the total synthesis of macrocyclic natural products, demonstrating the synthetic utility of compounds related to isoquinoline in complex organic syntheses (Larik et al., 2017).
Antioxidant and Environmental Applications : The study of isoquinoline derivatives extends to environmental sciences, where such compounds' antioxidant capacities and degradation pathways in advanced oxidation processes are investigated. This research is crucial for understanding the environmental fate and potential impacts of these compounds on health and ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Medicinal Chemistry and Drug Development : The design and investigation of compounds structurally related to Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone for antineoplastic properties highlight the ongoing interest in isoquinoline derivatives as potential therapeutic agents. These studies focus on cytotoxic properties, mechanisms of action, and drug delivery systems (Hossain, Enci, Dimmock, & Das, 2020).
Toxicology and Environmental Health : Research on bisphenol A and its effects on health underscores the importance of understanding the toxicological profiles of synthetic compounds, including those related to isoquinoline derivatives. These studies contribute to assessing the safety and environmental impact of chemical exposures (Ribeiro, Ladeira, & Viegas, 2017).
properties
IUPAC Name |
bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGZNDDACGLPT-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)



![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)
